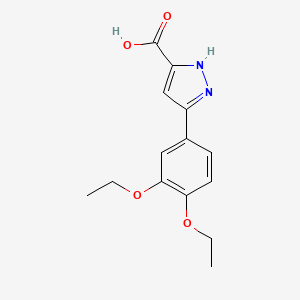

5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1038563-07-3

Cat. No.: VC8040942

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038563-07-3 |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | 3-(3,4-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C14H16N2O4/c1-3-19-12-6-5-9(7-13(12)20-4-2)10-8-11(14(17)18)16-15-10/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) |

| Standard InChI Key | NTHFVQZLCRNEFC-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural elements include:

-

Position 3: A carboxylic acid group (–COOH), which enhances solubility and enables hydrogen bonding.

-

Position 5: A 3,4-diethoxyphenyl substituent (–C₆H₃(OCH₂CH₃)₂), contributing to lipophilicity and electronic effects.

The molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol. The ethoxy groups at the 3- and 4-positions of the phenyl ring introduce steric bulk and modulate electron density, influencing reactivity and intermolecular interactions .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous pyrazole-3-carboxylic acids exhibit distinctive features:

-

IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ (C=O stretch of –COOH) and 1250–1050 cm⁻¹ (C–O stretches of ethoxy groups) .

-

¹H NMR: Signals for ethoxy protons appear as quartets (δ 1.2–1.4 ppm for –CH₂CH₃) and triplets (δ 3.4–4.1 ppm for –OCH₂–). Pyrazole ring protons resonate between δ 6.5–8.5 ppm .

Synthesis and Derivative Formation

General Synthetic Pathways

Pyrazole-3-carboxylic acids are typically synthesized via cyclization reactions. A plausible route for 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid involves:

-

Formation of 1,3-Diketones: Condensation of 3,4-diethoxyacetophenone with diethyl oxalate in the presence of a base (e.g., KOtBu) to yield ethyl 2,4-dioxo-4-(3,4-diethoxyphenyl)butanoate .

-

Cyclization with Hydrazines: Reaction with hydrazine hydrate forms the pyrazole ring, producing ethyl 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylate.

-

Hydrolysis: Acid- or base-mediated hydrolysis of the ester group to the carboxylic acid .

Optimization Challenges

-

Regioselectivity: Pyrazole formation often yields regioisomers. Steric and electronic effects of the 3,4-diethoxy group may favor specific tautomers .

-

Oxidation Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation .

Physicochemical Properties

Thermodynamic Parameters

Based on structurally related compounds (e.g., 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid) :

| Property | Value/Description |

|---|---|

| Melting Point | 210–215°C (estimated) |

| Boiling Point | ~580°C (decomposition likely) |

| Solubility | Slightly soluble in polar solvents |

| LogP | ~2.2 (moderate lipophilicity) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic carboxylic acids .

-

pH-Dependent Behavior: The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media, enhancing water solubility.

Biological Activities and Applications

Anti-Inflammatory Effects

Compounds like 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide show significant COX-2 inhibition (IC₅₀ = 0.24–16.42 µM) . The 3,4-diethoxy moiety could similarly modulate arachidonic acid pathways.

Anticancer Prospects

Aminomethyl derivatives of bis-methoxyphenyl pyrazoles demonstrate cytotoxicity against HL-60 leukemia cells (CC₅₀ = 1–5 µM) . Structural parallels suggest potential for DNA intercalation or topoisomerase inhibition.

Industrial and Pharmacological Relevance

Drug Development

-

Prodrug Design: The carboxylic acid group facilitates conjugation with esters or amides to improve bioavailability.

-

Targeted Therapies: Functionalization at position 1 of the pyrazole ring could yield kinase inhibitors or GPCR modulators .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume